

# What are the physical properties of N,N,N',N'-Tetraethylethylenediamine

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## Compound of Interest

Compound Name: N,N,N',N'-  
Tetraethylethylenediamine

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## An In-depth Technical Guide to the Physical Properties of N,N,N',N'-Tetraethylethylenediamine

This guide provides a comprehensive overview of the core physical properties of **N,N,N',N'-Tetraethylethylenediamine** (TEEDA), intended for researchers, scientists, and professionals in drug development. The information is presented through a combination of tabulated data, detailed experimental protocols, and a logical workflow diagram for property determination.

## Core Physical and Chemical Properties

**N,N,N',N'-Tetraethylethylenediamine**, also known as TEEDA, is a chemical compound with the CAS number 150-77-6. It is recognized for its utility as a ligand in coordination chemistry and as a curing agent.<sup>[1]</sup> Its physical state at room temperature is a colorless to yellow liquid.<sup>[1][2]</sup>

## Data Presentation: Physical Properties of TEEDA

The quantitative physical properties of **N,N,N',N'-Tetraethylethylenediamine** are summarized in the table below for clear reference and comparison.

Property	Value	Notes	Citations
Molecular Formula	C <sub>10</sub> H <sub>24</sub> N <sub>2</sub>	[1][3]	
Molecular Weight	172.32 g/mol	[1]	
Appearance	Colorless to Yellow Liquid	[1][2]	
Boiling Point	189 - 220 °C	Literature values vary.	[1][3]
Density	0.808 - 0.81 g/mL	At 25 °C.	[1][3]
Refractive Index	1.43 - 1.4343	At 20°C, measured at the sodium D-line.	[1][2][3]
Flash Point	59 °C (138.2 °F)	Determined by closed-cup method.	
Vapor Pressure	0.54 mmHg	At 25 °C.	[3]
Melting Point	Not available	Not consistently reported in literature.	[2]

## Experimental Protocols

The following sections detail the generalized experimental methodologies for determining the key physical properties listed above. These protocols are based on standard laboratory practices.

### Boiling Point Determination (Capillary Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure. A common method for its determination on a small scale involves a Thiele tube or a similar heating apparatus.[4]

Apparatus:

- Thiele tube or oil bath
- Thermometer

- Small test tube (e.g., fusion tube)
- Capillary tube, sealed at one end
- Heat source (e.g., Bunsen burner)
- Liquid paraffin or heating oil

Procedure:

- A small amount of the liquid sample (a few milliliters) is placed into the small test tube.[5]
- A capillary tube, sealed at one end, is inverted and placed into the liquid sample in the test tube.[4]
- The test tube assembly is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
- The entire assembly is immersed in a Thiele tube filled with a heating medium like paraffin oil.[4]
- The Thiele tube is heated gently. As the temperature rises, air trapped in the capillary tube will slowly bubble out.[5]
- When the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.[6]
- The heat source is then removed, and the apparatus is allowed to cool.
- The boiling point is recorded as the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[4]

## Density Measurement (Pycnometer Method)

Density, the mass per unit volume, can be accurately determined using a pycnometer, which is a flask with a precisely known volume.[7]

Apparatus:

- Pycnometer (specific gravity bottle)
- Analytical balance (precision of  $\pm 0.001$  g or better)
- Temperature-controlled bath or a thermometer

Procedure:

- The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately weighed and recorded.
- The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. If the pycnometer has a capillary stopper, the liquid should rise to the top of the capillary.[8]
- The filled pycnometer is placed in a temperature-controlled bath (e.g., at 20°C or 25°C) to allow the liquid to reach thermal equilibrium.[8]
- Any excess liquid that expands out of the capillary is carefully removed.
- The exterior of the pycnometer is dried, and its total mass is weighed and recorded.
- The mass of the liquid is calculated by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.
- The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.

## Refractive Index Measurement (Abbe Refractometer)

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and is commonly measured with an Abbe refractometer.[9]

Apparatus:

- Abbe Refractometer
- Constant temperature water circulator

- Dropper or pipette
- Solvent for cleaning (e.g., acetone or ethanol)
- Soft lens tissue

#### Procedure:

- The refractometer is turned on, and the temperature is set to the desired value (e.g., 20°C) using the connected water circulator.
- The prism of the refractometer is opened and cleaned with a suitable solvent and soft tissue.  
[9]
- A few drops of the liquid sample are placed on the surface of the lower prism using a dropper.[9]
- The prism is closed and locked.
- While looking through the eyepiece, the handwheel is adjusted until the light and dark fields are visible.
- The compensator dial is adjusted to eliminate any color fringes and to sharpen the boundary line between the light and dark fields.[9]
- The handwheel is further adjusted to center the sharp boundary line on the crosshairs of the reticle.
- The refractive index value is read from the instrument's scale.

## Flash Point Determination (Pensky-Martens Closed-Cup)

The flash point is the lowest temperature at which a liquid's vapors will ignite when an ignition source is introduced. The closed-cup method is preferred for its precision and safety.[10][11]

#### Apparatus:

- Pensky-Martens closed-cup flash point tester

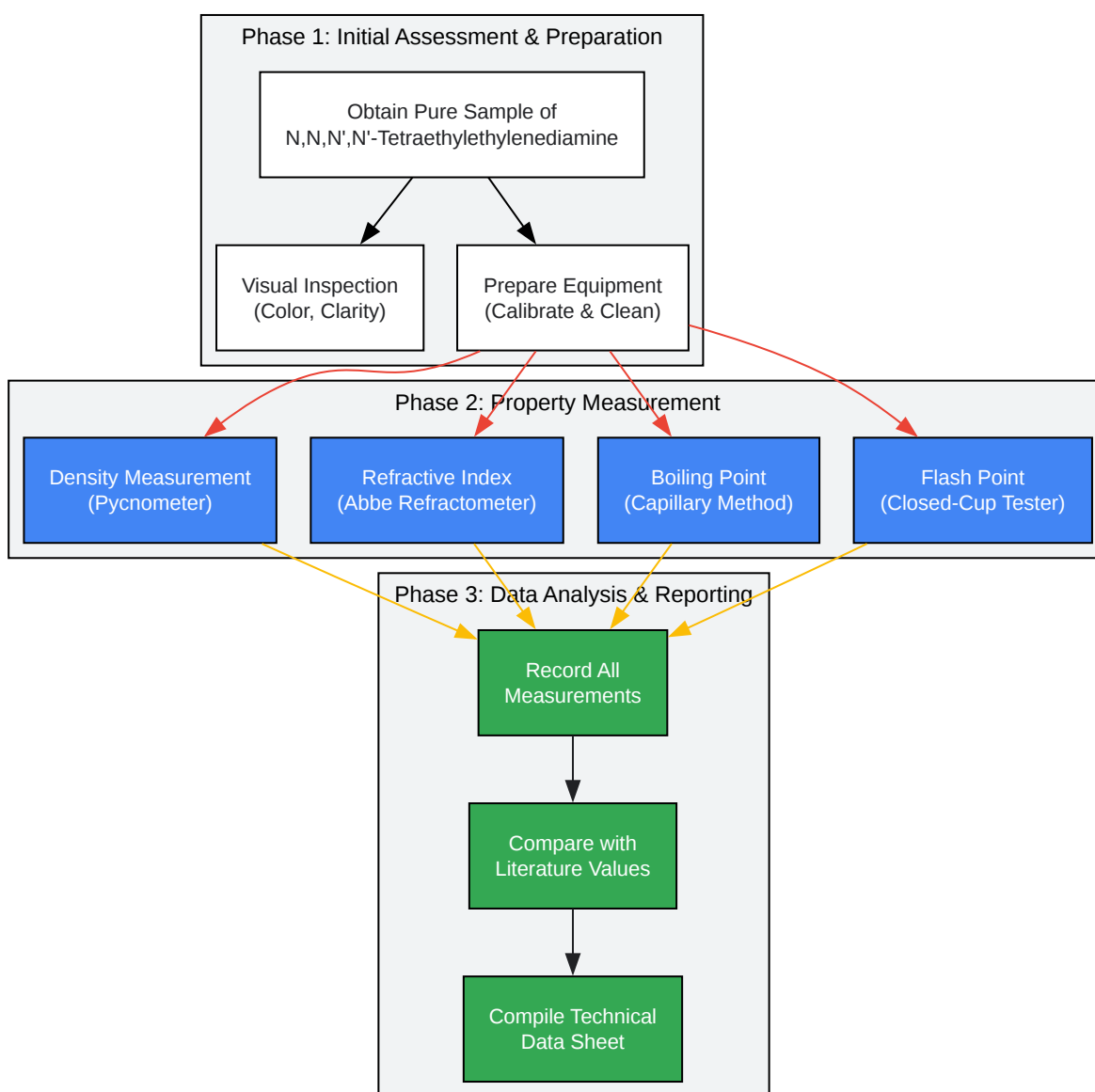
- Heat source
- Stirrer
- Ignition source (gas flame or electric igniter)
- Thermometer

#### Procedure:

- The sample cup is filled with **N,N,N',N'-Tetraethylethylenediamine** to the specified filling mark.
- The lid, which contains the stirrer, thermometer, and ignition source port, is securely placed on the cup.
- The sample is heated at a slow, constant rate as specified by standard methods (e.g., ASTM D93).<sup>[12]</sup>
- The sample is stirred continuously at a specified rate to ensure temperature uniformity.<sup>[10]</sup>
- At regular temperature intervals, stirring is momentarily stopped, and the ignition source is applied by dipping it into the vapor space of the cup.<sup>[10]</sup>
- The test is complete when a distinct flash is observed inside the cup.
- The temperature at which the flash occurs is recorded as the flash point of the substance.<sup>[12]</sup>

## Mandatory Visualization

The following diagram illustrates a logical workflow for the comprehensive physical characterization of a liquid chemical such as **N,N,N',N'-Tetraethylethylenediamine**.



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Workflow for Physical Property Characterization.

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